(2Z)-2-[(acetyloxy)imino]-8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide
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Overview
Description
[(2Z)-8-METHOXY-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE is a complex organic compound with a unique structure that includes a chromene core, a methoxy group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as boron reagents for Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as catalytic protodeboronation of pinacol boronic esters .
Chemical Reactions Analysis
Types of Reactions
[(2Z)-8-METHOXY-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxidized form of the compound, while reduction may produce a more reduced form.
Scientific Research Applications
[(2Z)-8-METHOXY-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2Z)-8-METHOXY-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and affecting various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(2Z)-8-METHOXY-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE include other chromene derivatives and compounds with similar functional groups, such as:
Indole derivatives: Known for their diverse biological and clinical applications.
Imidazole derivatives: Studied for their broad range of chemical and biological properties.
Uniqueness
The uniqueness of [(2Z)-8-METHOXY-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for unique interactions with biological molecules and chemical reagents, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H18N2O5 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
[(Z)-[8-methoxy-3-[(4-methylphenyl)carbamoyl]chromen-2-ylidene]amino] acetate |
InChI |
InChI=1S/C20H18N2O5/c1-12-7-9-15(10-8-12)21-19(24)16-11-14-5-4-6-17(25-3)18(14)26-20(16)22-27-13(2)23/h4-11H,1-3H3,(H,21,24)/b22-20- |
InChI Key |
RMJWFUFMSBJWRV-XDOYNYLZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C\2=CC3=C(C(=CC=C3)OC)O/C2=N\OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NOC(=O)C |
Origin of Product |
United States |
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